molecular formula C20H20F2N6O2 B3008919 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040650-77-8

2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B3008919
CAS No.: 1040650-77-8
M. Wt: 414.417
InChI Key: KTCDZCXGGSWDSL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including fluorophenyl, tetrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves several key steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone under basic conditions to form 2-(2-fluorophenoxy)ethanone.

    Tetrazole Formation: The tetrazole ring is synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst, forming 1-(4-fluorophenyl)-1H-tetrazole.

    Piperazine Coupling: The final step involves the coupling of the tetrazole derivative with piperazine, followed by the reaction with the fluorophenoxy intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features allow it to bind to specific sites, making it useful in the study of biochemical pathways.

Medicine

Medically, 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is investigated for its potential therapeutic effects. It may act as a lead compound in the development of drugs for treating conditions such as inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl and tetrazole groups are known to enhance binding affinity to certain receptors and enzymes, modulating their activity. The piperazine ring may facilitate the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-1-(4-(methyl)piperazin-1-yl)ethanone: Lacks the tetrazole ring, potentially reducing its binding affinity and specificity.

    1-(4-fluorophenyl)-1H-tetrazole: Does not contain the piperazine and fluorophenoxy groups, limiting its versatility in biological applications.

    2-(2-chlorophenoxy)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: Substitution of fluorine with chlorine may alter the compound’s reactivity and biological activity.

Uniqueness

The presence of both fluorophenyl and tetrazole groups in 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone enhances its binding properties and specificity, making it a unique and valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCDZCXGGSWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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